![molecular formula C14H16F2N6 B6441630 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine CAS No. 2640946-73-0](/img/structure/B6441630.png)

5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

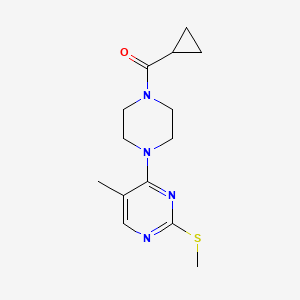

The compound “5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine” is a complex organic molecule that contains several functional groups. It has two fluoropyrimidine groups, which are aromatic rings containing nitrogen, carbon, and a fluorine atom. These groups are connected to a piperazine ring, which is a six-membered ring containing two nitrogen atoms .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target thesigma-1 receptor (σ1R) , serotonin (5-HT)1A , and adrenergic α-1 receptors .

Mode of Action

The compound interacts with its targets by acting as an antagonist to the sigma-1 receptor and as an agonist to the serotonin (5-HT)1A and adrenergic α-1 receptors . This means it blocks the action of the sigma-1 receptor while promoting the activity of the serotonin (5-HT)1A and adrenergic α-1 receptors.

Biochemical Pathways

The sigma-1, serotonin (5-ht)1a, and adrenergic α-1 receptors are involved in variousneurological and physiological processes , including mood regulation, cognition, and cardiovascular function .

Pharmacokinetics

Similar compounds are often designed to have good bioavailability and to be able to cross the blood-brain barrier for effective action in the central nervous system .

Result of Action

The compound’s action results in the modulation of the activity of the sigma-1, serotonin (5-HT)1A, and adrenergic α-1 receptors . This can lead to various effects depending on the specific physiological or pathological context. For example, in a Parkinson’s disease model, the compound was found to inhibit abnormal involuntary movements .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine in lab experiments include its low cost, ease of synthesis, and its ability to bind to metal ions and other biomolecules. The main limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.

Direcciones Futuras

There are several potential future directions for the use of 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine. These include further research into its mechanism of action, its potential applications in drug design, and its potential use as a fluorescent probe for imaging of biological molecules. In addition, further research into its antifungal activity and its potential uses in enzyme kinetics studies is needed. Finally, further research into its potential use as a ligand for metal ions is needed in order to better understand its binding properties.

Métodos De Síntesis

The synthesis of 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine involves the condensation of 5-fluoropyrimidine-2-carbaldehyde and 4-piperazin-1-yl-2,6-dimethylpyridine in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is purified by column chromatography. The synthesis of this compound has also been reported using a solid-phase method, where the reaction is carried out on a polystyrene support.

Aplicaciones Científicas De Investigación

5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine has been studied for its potential applications in various scientific research areas. It has been used as a ligand for metal ions, such as copper, iron, and zinc, in order to study their binding properties. This compound has also been used as a fluorescent probe for imaging of biological molecules. It has been used to label proteins and other biomolecules, such as DNA, to study their structure and function. This compound has also been used as a substrate for enzyme kinetics studies.

Propiedades

IUPAC Name |

5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N6/c1-9-12(16)13(20-10(2)19-9)21-3-5-22(6-4-21)14-17-7-11(15)8-18-14/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVGYYKMVBTPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441553.png)

![2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441556.png)

![N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide](/img/structure/B6441560.png)

![1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441563.png)

![3-{4-[2-(propan-2-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441574.png)

![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)

![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)

![4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441617.png)

![5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441618.png)

![5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441623.png)

![3-{4-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441628.png)

![5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441633.png)